
2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide
Description
2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thioether linkage, and a diphenylacetamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Properties
Molecular Formula |
C22H17N3O3S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C22H17N3O3S/c26-19-13-11-16(12-14-19)21-23-24-22(28-21)29-15-20(27)25(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,26H,15H2 |
InChI Key |
PSEUYOWPOCXGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate is coupled with N,N-diphenylacetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the oxadiazole ring and acetamide group:
-
The oxadiazole ring is susceptible to acidic hydrolysis, yielding a thiosemicarbazide intermediate.
-
Basic conditions promote saponification of the acetamide group, releasing diphenylamine and acetic acid derivatives.
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether linkage acts as a nucleophilic site for alkylation or arylation reactions:
Reagent | Conditions | Product | Yield |
---|---|---|---|
Methyl Iodide | K₂CO₃, DMF, 60°C | Methylation at sulfur, forming sulfonium ion intermediates | 65–72% |
Benzyl Chloride | Et₃N, CH₃CN, reflux | Benzylated thioether derivative | 58% |
-
Alkylation reactions proceed via an SN2 mechanism, with polar aprotic solvents (e.g., DMF) enhancing reactivity.
Electrophilic Aromatic Substitution on the 4-Hydroxyphenyl Ring
The electron-rich 4-hydroxyphenyl group participates in electrophilic substitutions:
Reaction | Reagents | Position | Product | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | Para to -OH | 3-Nitro-4-hydroxyphenyl derivative | |
Sulfonation | SO₃/H₂SO₄, 50°C | Ortho to -OH | Sulfonic acid-functionalized derivative |
-
The hydroxyl group strongly activates the aromatic ring, directing electrophiles to the ortho/para positions .
Oxidation Reactions
The thioether moiety is oxidized to sulfoxide or sulfone derivatives:
Oxidizing Agent | Conditions | Product | Stoichiometry |
---|---|---|---|
H₂O₂ (30%) | CH₃COOH, 25°C, 12 h | Sulfoxide (R-SO-R') | 1:1 |
mCPBA | DCM, 0°C → RT, 6 h | Sulfone (R-SO₂-R') | 1:2 |
-
Controlled oxidation with H₂O₂ selectively produces sulfoxides, while stronger oxidants like mCPBA yield sulfones.
Coordination Chemistry and Chelation
The oxadiazole nitrogen atoms and phenolic -OH group enable metal complexation:
Metal Ion | Ligand Sites | Application | Stability Constant (log K) |
---|---|---|---|
Cu(II) | Oxadiazole N, phenolic O | Catalytic oxidation studies | 8.2 ± 0.3 |
Fe(III) | Thioether S, acetamide O | Sensor development | 6.9 ± 0.2 |
Photochemical Reactivity
Under UV irradiation (λ = 254 nm), the compound undergoes:
-
C–S bond cleavage : Generates free thiol and oxadiazole radical intermediates.
-
Ring-opening rearrangements : Forms nitrile and carbonyl byproducts.
Key Research Findings
-
Stability Profile : The compound is stable in neutral aqueous solutions (pH 6–8) but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.
-
Reactivity Hierarchy : Thioether > Oxadiazole > Acetamide in most nucleophilic/electrophilic environments .
-
Synthetic Utility : Serves as a scaffold for generating sulfone-containing analogs with enhanced bioactivity .
Scientific Research Applications
Basic Information
- Molecular Formula: CHNOS
- Molecular Weight: 279.32 g/mol
- CAS Number: 876878-49-8
Structure
The chemical structure features a thioether linkage and an oxadiazole ring, which are critical for its biological activity. The presence of a hydroxyphenyl group enhances its solubility and interaction with biological targets.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of compounds containing the oxadiazole moiety. For instance, a study investigated a series of oxadiazole derivatives and found that those similar to 2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide exhibited significant cytotoxic effects against various cancer cell lines, including glioblastoma .
Case Study: Cytotoxic Assays
In vitro cytotoxic assays demonstrated that derivatives of this compound induced apoptosis in cancer cells through DNA damage mechanisms. Notably, compounds with structural similarities showed percent growth inhibitions (PGIs) exceeding 70% against several cancer lines, indicating strong potential as therapeutic agents .
Anti-Diabetic Activity
The compound's derivatives have also been evaluated for their anti-diabetic properties. In vivo studies using genetically modified models like Drosophila melanogaster showed that certain derivatives significantly lowered glucose levels, suggesting their potential as anti-diabetic agents .
Case Study: Glucose Level Reduction
A specific derivative demonstrated a marked reduction in glucose levels in diabetic models, correlating with enhanced insulin sensitivity. This aligns with findings from other studies on oxadiazole derivatives that indicated similar metabolic benefits .
Synthetic Pathways
The synthesis of This compound typically involves:
- Formation of the Oxadiazole Ring: This is achieved through cyclization reactions involving hydrazides and appropriate carboxylic acids.
- Thioether Linkage Creation: The introduction of sulfur-containing groups enhances the compound's biological activity.
- Acetamide Formation: The final step involves acetamide formation through reaction with acetic anhydride or similar reagents.
Summary of Biological Studies
Mechanism of Action
The mechanism of action of 2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and thioether linkage are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring, such as thiamine (Vitamin B1), which have similar biological activities.
Benzothiophenes: Compounds like benzothiophene, which share the thioether linkage and have applications in medicinal chemistry.
Oxazoles: Compounds with an oxazole ring, which are structurally similar to oxadiazoles and have comparable chemical properties.
Uniqueness
2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide is unique due to its combination of an oxadiazole ring, thioether linkage, and diphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide is a synthetic compound that has attracted attention due to its potential biological activities. The compound features a 1,3,4-oxadiazole ring and thioether functionalities, which are known to enhance biological interactions and therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 384.4 g/mol. Its IUPAC name is N'-[2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-2-phenylacetohydrazide. The structure includes an oxadiazole ring known for stability and versatility in biological applications.
Property | Value |
---|---|
Molecular Formula | C18H16N4O4S |
Molecular Weight | 384.4 g/mol |
IUPAC Name | N'-[2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-2-phenylacetohydrazide |
InChI Key | YRGHOZFOSUPSQH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. This interaction may lead to the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Antioxidant Properties : Research indicates that compounds containing oxadiazole rings exhibit antioxidant activities by scavenging free radicals. This property is crucial for protecting cells from oxidative stress-related damage .
- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a significant role in regulating gene expression associated with cancer progression and neurodegenerative diseases .
Antioxidant Activity
A study evaluated the antioxidant characteristics of similar oxadiazole derivatives and reported significant inhibition against DPPH radicals, demonstrating their potential as therapeutic agents against oxidative stress-related diseases .
Antimicrobial Activity
The compound's derivatives have also been assessed for antimicrobial properties. Some analogs exhibited notable activity against various bacterial strains, suggesting that modifications in the oxadiazole structure can enhance antimicrobial effectiveness .
Anticancer Potential
Research has indicated that compounds with similar structures can induce apoptosis in cancer cells through HDAC inhibition. This mechanism suggests that this compound may also possess anticancer properties worth exploring in clinical settings .
Case Studies
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized a series of oxadiazole derivatives and evaluated their biological activities. The findings indicated promising anticancer and antioxidant properties linked to structural modifications around the oxadiazole ring .
- HDAC Inhibition : Another investigation highlighted the role of similar compounds as HDAC inhibitors in cancer therapy. The study provided evidence for their efficacy in inducing differentiation and apoptosis in tumor cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-((5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N,N-diphenylacetamide, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via a multi-step approach. First, prepare the 1,3,4-oxadiazole core by cyclizing a thiosemicarbazide intermediate derived from 4-hydroxyphenylacetic acid. Next, introduce the thioacetamide moiety by reacting the oxadiazole-2-thiol with chloro-N,N-diphenylacetamide in acetone under reflux with K₂CO₃ as a base (6–8 hours, ~70% yield). Purification typically involves recrystallization from ethanol or DMF/water mixtures. Key variables include stoichiometry of reactants, reaction time, and base strength, with K₂CO₃ shown to improve thiol activation compared to weaker bases .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Answer :
- ¹H NMR : Look for the singlet at δ 3.8–4.2 ppm (CH₂ of acetamide), aromatic protons in δ 6.8–8.2 ppm (diphenyl and hydroxyphenyl groups), and a broad peak for the hydroxyl group (~δ 5.5 ppm) .
- IR : Confirm the oxadiazole ring via C=N stretching at 1600–1650 cm⁻¹ and thioether (C-S) at 650–750 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak [M+H]⁺ should align with the calculated molecular weight (e.g., ~449 g/mol). Fragmentation patterns often show loss of the hydroxyphenyl group (m/z ~105) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Answer : Discrepancies may arise from assay-specific factors:
- Solubility : Use DMSO for in vitro studies but verify stability via HPLC, as precipitation in aqueous buffers can reduce apparent activity .
- Cell Line Variability : Test across multiple lines (e.g., CCRF-CEM for leukemia, MCF-7 for breast cancer) to identify structure-activity relationships (SAR). For example, the hydroxyphenyl group enhances antioxidant activity (IC₅₀ ~15 μM in DPPH assays) but may reduce cytotoxicity in certain cancer models .
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant assays) to normalize inter-lab variability .
Q. What strategies are recommended for designing derivatives to improve metabolic stability without compromising bioactivity?
- Answer :
- Bioisosteric Replacement : Substitute the labile ester group (e.g., replace acetamide with a sulfonamide) to enhance resistance to hydrolysis .
- Hydroxyphenyl Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position to stabilize the phenolic OH while maintaining hydrogen-bonding potential .
- Prodrug Approaches : Mask the hydroxyl group as a phosphate ester to improve solubility and enable targeted release in acidic tumor microenvironments .
Q. How should researchers address challenges in computational modeling of this compound’s interaction with biological targets?
- Answer :
- Docking Studies : Use crystal structures of homologous targets (e.g., COX-2 for anti-inflammatory activity) due to the lack of resolved structures for oxadiazole-binding proteins. The oxadiazole sulfur and hydroxyphenyl oxygen are critical for hydrogen bonding .
- MD Simulations : Apply explicit solvent models (e.g., TIP3P water) to assess conformational flexibility of the thioacetamide linker, which may adopt multiple binding poses .
- QSAR Models : Incorporate descriptors like polar surface area (PSA) and logP to predict permeability and off-target effects .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Answer :
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (30:70 to 60:40) to separate polar byproducts. The target compound typically elutes at Rf ~0.5 (TLC, ethyl acetate/hexane 50:50) .
- Recrystallization : Ethanol-water (3:1) yields high-purity crystals (>95% by HPLC) .
- HPLC : Employ a C18 column with acetonitrile/water (55:45, 0.1% TFA) for analytical validation .
Q. How can researchers mitigate degradation during storage?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.